(+)-Nefopam

描述

属性

IUPAC Name |

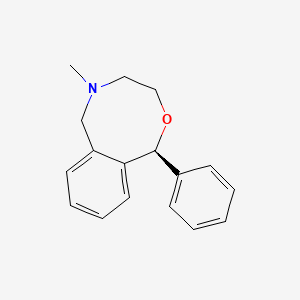

(1S)-5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPDEAGGEXEMMM-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCO[C@H](C2=CC=CC=C2C1)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318213 |

Source

|

| Record name | (+)-Nefopam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110011-82-0 |

Source

|

| Record name | (+)-Nefopam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110011-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Nefopam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110011820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Nefopam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEFOPAM, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ253LM2KD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Central Nervous System Mechanism of Action of (+)-Nefopam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Nefopam is a centrally-acting, non-opioid analgesic with a complex and multifaceted mechanism of action that distinguishes it from traditional pain therapeutics. This technical guide provides an in-depth exploration of its core mechanisms within the central nervous system (CNS). The primary analgesic effects of this compound are attributed to its ability to act as a triple monoamine reuptake inhibitor, its modulation of voltage-gated ion channels, and its indirect influence on glutamatergic neurotransmission. This document synthesizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows to offer a comprehensive resource for the scientific community.

Core Mechanisms of Action in the CNS

This compound exerts its analgesic and other neurological effects through several interconnected mechanisms:

-

Triple Monoamine Reuptake Inhibition : A primary and well-established mechanism is the inhibition of the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) from the synaptic cleft.[1][2] By blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), this compound increases the synaptic concentrations of these key neurotransmitters.[3][4] This enhancement of monoaminergic neurotransmission is believed to activate descending inhibitory pain pathways, a mechanism shared with some antidepressant medications used for pain management.[3][4]

-

Modulation of Voltage-Gated Ion Channels : this compound has been shown to block voltage-gated sodium channels (NaV) and calcium channels (CaV).[2][5] This action reduces neuronal excitability and the propagation of pain signals.[2] The blockade of presynaptic NaV and CaV channels is also thought to contribute to the reduction of neurotransmitter release, including glutamate.[1][3]

-

Indirect Modulation of Glutamatergic Systems : While studies indicate that this compound does not directly bind to ionotropic glutamate receptors, including the NMDA receptor, it indirectly modulates glutamatergic transmission.[1][6] Evidence suggests that by blocking voltage-sensitive sodium and calcium channels, this compound reduces the presynaptic release of glutamate.[1][7] This leads to a decrease in the activation of postsynaptic NMDA receptors, thereby preventing NMDA receptor-dependent neurotoxicity in certain experimental models.[3][7][8]

-

Anticholinergic Effects : this compound also possesses anticholinergic properties, which may contribute to its overall analgesic profile, though this mechanism is less well-characterized compared to its effects on monoamine and ion channel systems.[2]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinities and inhibitory concentrations of this compound for its key molecular targets.

Table 1: Monoamine Transporter and Receptor Binding Affinities

| Target | Parameter | Value (nM) | Reference |

| Serotonin Transporter (SERT) | Kᵢ | 29 | [4] |

| Norepinephrine Transporter (NET) | Kᵢ | 33 | [4] |

| Dopamine Transporter (DAT) | Kᵢ | 531 | [4] |

| Serotonin Receptor 5-HT₂C | IC₅₀ | 1400 | [9] |

| Serotonin Receptor 5-HT₂A | IC₅₀ | 5100 | [9] |

| Adrenergic Receptor α₁ | IC₅₀ | 15000 | [9] |

| Serotonin Receptor 5-HT₃ | IC₅₀ | 22300 | [9] |

| Serotonin Receptor 5-HT₁B | IC₅₀ | 41700 | [9] |

| Serotonin Receptor 5-HT₁A | IC₅₀ | 64900 | [9] |

| Dopamine Receptor D₁ | IC₅₀ | 100000 | [9] |

Table 2: Ion Channel and Neuroprotection Activity

| Target/Activity | Parameter | Value (µM) | Reference |

| Voltage-Gated Sodium Channels (VSSCs) | Inhibition of [³H]batrachotoxin binding | Micromolar range | [1] |

| Voltage-Gated Sodium Channels (VSSCs) | Inhibition of ²²Na⁺ uptake | Micromolar range | [1] |

| L-type Voltage-Sensitive Calcium Channels | 50% Neuroprotection (NMDA-mediated excitotoxicity) | 47 | [8] |

| L-type Voltage-Sensitive Calcium Channels | Full Neuroprotection (NMDA-mediated excitotoxicity) | 100 | [8] |

| Veratridine-Induced Neurodegeneration | 50% Neuroprotection | 20 | [10] |

| Veratridine-Induced Neurodegeneration | Full Neuroprotection | 50 | [10] |

Note: Specific IC₅₀ values for individual subtypes of voltage-gated sodium and calcium channels are not consistently reported in the literature, with some studies indicating a relatively low potency (in the higher micromolar to millimolar range).[11]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Experimental Workflows

Detailed Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the serotonin, norepinephrine, and dopamine transporters.

-

Materials :

-

Cell membranes from cell lines stably expressing human SERT, NET, or DAT.

-

Radioligands: [³H]citalopram (for SERT), [³H]nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

-

This compound hydrochloride.

-

Non-specific binding control: Fluoxetine (for SERT), Desipramine (for NET), GBR 12909 (for DAT).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Filtration apparatus (cell harvester).

-

Liquid scintillation counter and cocktail.

-

-

Procedure :

-

Membrane Preparation : Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup : In a 96-well plate, add the following to each well in order:

-

50 µL of assay buffer.

-

50 µL of this compound at various concentrations (typically a serial dilution from 1 nM to 100 µM) or buffer (for total binding) or a high concentration of the respective non-specific binding control (e.g., 10 µM).

-

50 µL of the appropriate radioligand at a concentration near its Kₑ value.

-

50 µL of the membrane preparation to initiate the reaction.

-

-

Incubation : Incubate the plates for 60-120 minutes at room temperature with gentle agitation to reach binding equilibrium.

-

Filtration : Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Counting : Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis : Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Modulation

This protocol is used to measure the inhibitory effect of this compound on voltage-gated sodium or calcium channels in cultured neurons.

-

Materials :

-

Cultured neurons (e.g., dorsal root ganglion neurons or cortical neurons).

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4. For Ca²⁺ current recording, Na⁺ can be replaced with a non-permeant cation like NMDG⁺, and Ba²⁺ (e.g., 10 mM) can be used as the charge carrier instead of Ca²⁺ to increase current amplitude and reduce Ca²⁺-dependent inactivation.

-

Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2. Cesium is used to block K⁺ channels.

-

Borosilicate glass micropipettes (resistance of 3-5 MΩ).

-

Patch-clamp amplifier, data acquisition system, and microscope.

-

This compound hydrochloride stock solution.

-

-

Procedure :

-

Cell Preparation : Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.

-

Giga-seal Formation : Approach a neuron with a micropipette filled with the internal solution and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration : Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell recording configuration.

-

Current Recording :

-

Clamp the membrane potential at a holding potential where the channels of interest are in a closed state (e.g., -80 mV for NaV channels).

-

Apply a series of depolarizing voltage steps to elicit ionic currents.

-

Record baseline currents before drug application.

-

-

Drug Application : Perfuse the recording chamber with the external solution containing various concentrations of this compound.

-

Data Acquisition : Record the ionic currents in the presence of this compound.

-

Data Analysis : Measure the peak current amplitude at each voltage step before and after the application of this compound. Calculate the percentage of current inhibition for each concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a Hill equation to determine the IC₅₀ value.

-

In Vivo Microdialysis for Neurotransmitter Release

This protocol allows for the in vivo measurement of extracellular levels of serotonin, norepinephrine, and dopamine in a specific brain region of a freely moving rodent following the administration of this compound.

-

Materials :

-

Adult male rats or mice.

-

Stereotaxic apparatus.

-

Microdialysis probes and guide cannulae.

-

Surgical instruments.

-

Perfusion pump and fraction collector.

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

This compound hydrochloride for systemic administration.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD).

-

-

Procedure :

-

Surgical Implantation : Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens). Secure the cannula with dental cement. Allow the animal to recover for several days.

-

Probe Insertion : On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection : Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). After a stabilization period (1-2 hours), collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant.

-

Drug Administration : Administer this compound systemically (e.g., intraperitoneally or subcutaneously).

-

Post-Drug Sample Collection : Continue to collect dialysate samples for several hours after drug administration.

-

Sample Analysis : Analyze the dialysate samples for 5-HT, NE, and DA content using HPLC-ECD.

-

Data Analysis : Quantify the neurotransmitter concentrations in each sample. Express the results as a percentage of the average baseline concentration. Plot the mean percentage change from baseline over time to visualize the effect of this compound on neurotransmitter release.

-

Hot Plate Test for Analgesic Efficacy

This is a classic behavioral test to assess the central analgesic properties of this compound in rodents.[12]

-

Materials :

-

Mice or rats.

-

Hot plate apparatus with adjustable temperature.

-

Transparent cylinder to confine the animal on the hot plate.

-

This compound hydrochloride for administration.

-

Vehicle control (e.g., saline).

-

-

Procedure :

-

Acclimatization : Acclimatize the animals to the testing room and apparatus.

-

Baseline Latency : Place each animal on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5°C) and measure the time it takes for the animal to exhibit a nociceptive response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.[3]

-

Drug Administration : Administer this compound or vehicle control to the animals via the desired route (e.g., intraperitoneal).

-

Post-Drug Latency : At specific time points after drug administration (e.g., 15, 30, 45, and 60 minutes), place the animals back on the hot plate and measure the response latency.[12]

-

Data Analysis : Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between the drug-treated and vehicle-treated groups using appropriate statistical tests.

-

Conclusion

This compound possesses a unique and complex mechanism of action in the central nervous system, which underpins its efficacy as a non-opioid analgesic. Its primary actions as a triple monoamine reuptake inhibitor, a modulator of voltage-gated sodium and calcium channels, and an indirect modulator of glutamatergic neurotransmission provide a multi-pronged approach to pain management. This technical guide has provided a detailed overview of these mechanisms, supported by quantitative data, comprehensive experimental protocols, and visual diagrams. A thorough understanding of these intricate pharmacological properties is essential for the continued research, development, and optimal clinical application of this compound and related compounds in the field of analgesia and neuroscience.

References

- 1. Nefopam blocks voltage-sensitive sodium channels and modulates glutamatergic transmission in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Nefopam Hydrochloride? [synapse.patsnap.com]

- 3. Rediscovery of Nefopam for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epain.org [epain.org]

- 5. Use of nefopam for chronic pain – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Novel effect of nefopam preventing cGMP increase, oxygen radical formation and neuronal death induced by veratridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nefopam inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity following activation of voltage sensitive calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3H-batrachotoxinin-A benzoate binding to voltage-sensitive sodium channels: inhibition by the channel blockers tetrodotoxin and saxitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nefopam is more potent than carbamazepine for neuroprotection against veratridine in vitro and has anticonvulsant properties against both electrical and chemical stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Enantioselective Synthesis of (+)-Nefopam: A Technical Guide for Drug Development Professionals

Introduction

Nefopam is a centrally acting, non-opioid analgesic used for the management of moderate to severe pain. It exists as a chiral molecule, and pharmacological studies have consistently demonstrated that the (+)-enantiomer, specifically (R)-(+)-Nefopam, is significantly more potent in its analgesic and monoamine reuptake inhibitory properties than its (S)-(-)-counterpart. This stereospecificity underscores the importance of enantiomerically pure (+)-Nefopam in therapeutic applications to maximize efficacy and potentially reduce side effects associated with the less active enantiomer.

This in-depth technical guide provides a comprehensive overview of the methodologies for obtaining enantiomerically pure this compound. The primary focus is on the well-established method of chiral resolution of racemic Nefopam, for which detailed experimental protocols and quantitative data are available. While direct asymmetric synthesis of Nefopam is a desirable goal, the current literature predominantly details the synthesis of racemic mixtures. Therefore, an overview of common racemic synthesis strategies is also presented as they provide the necessary precursor for chiral resolution. This guide is intended for researchers, scientists, and drug development professionals seeking a practical understanding of the synthesis of this important analgesic.

Racemic Synthesis of Nefopam: The Precursor to Enantiomeric Resolution

The synthesis of racemic Nefopam has been extensively explored, with several routes developed from various starting materials. These syntheses provide the racemic mixture that is the substrate for chiral resolution to isolate the desired (+)-enantiomer. Below are summaries of key racemic syntheses.

Synthesis from o-Benzoylbenzoic Acid

A common and versatile starting material for the synthesis of Nefopam is o-benzoylbenzoic acid. One of the seminal routes involves a multi-step sequence that is high-yielding and utilizes readily available commercial reagents.

Table 1: Quantitative Data for Racemic Nefopam Synthesis from o-Benzoylbenzoic Acid

| Step | Reaction | Reagents | Solvent | Yield |

| 1 | Amide Formation | Not specified | Not specified | Not specified |

| 2 | Reduction | Lithium aluminum hydride (LiAlH4) | Dry tetrahydrofuran (THF) | 89% |

| 3 | Cyclization | p-Toluenesulfonic acid (p-TsOH) | Benzene | 81% |

| Overall | - | - | - | ~72% (for last two steps) |

-

Preparation of 2-((2-(hydroxy(phenyl)methyl)benzyl)(methyl)amino)ethan-1-ol: 2-Benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide is reduced using lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (THF). The reaction mixture is worked up to yield the amino alcohol intermediate.

-

Cyclization to Nefopam: The intermediate from the previous step is subjected to cyclization in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) in benzene under reflux conditions to yield racemic Nefopam.

The Stereochemical Dichotomy of Analgesia: A Technical Guide to (+)-Nefopam

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nefopam is a centrally-acting, non-opioid analgesic with a unique multimodal mechanism of action. Administered clinically as a racemic mixture, its analgesic properties are predominantly attributed to the (+)-enantiomer. This technical guide provides an in-depth exploration of the stereochemistry of nefopam and its profound impact on analgesic activity. We will delve into the quantitative differences in receptor binding and ion channel modulation between the enantiomers, detail the experimental protocols used to elucidate these properties, and visualize the key signaling pathways involved in its mechanism of action.

Introduction

Nefopam occupies a distinct position in the landscape of analgesics. Structurally a benzoxazocine, it is unrelated to opioids and non-steroidal anti-inflammatory drugs (NSAIDs). Its therapeutic effect stems from a complex interplay of neurochemical modulations, primarily the inhibition of serotonin, norepinephrine, and dopamine reuptake, alongside the blockade of voltage-gated sodium and calcium channels.[1][2] The presence of a chiral center dictates that nefopam exists as two enantiomers, (+)-nefopam and (-)-nefopam. Pharmacological studies have consistently demonstrated that the (+)-enantiomer is the more potent analgesic, making the stereochemistry of nefopam a critical aspect of its drug profile.[3] This guide aims to provide a comprehensive technical overview for researchers and drug development professionals on the stereoselective action of nefopam.

Stereochemistry and Biological Activity

The analgesic and antinociceptive activity of nefopam is markedly stereoselective, with the (+)-enantiomer demonstrating significantly higher potency than the (-)-enantiomer. This difference is a direct consequence of the differential interactions of the enantiomers with their biological targets.

Monoamine Reuptake Inhibition

Nefopam's ability to inhibit the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) is a cornerstone of its analgesic mechanism, contributing to the enhancement of descending pain-modulating pathways.[1][4] While specific binding affinities (Ki values) for the individual enantiomers are not extensively reported in publicly available literature, studies on the racemic mixture provide a baseline for its activity at the respective transporters. Modeling studies of the serotonin uptake area suggest that the (+)-(1S,5S)-enantiomer experiences less severe nonbonding steric interactions compared to the (-)-(1R,5R)-isomer, potentially explaining its greater activity.[5]

Table 1: Binding Profile of Racemic Nefopam for Monoamine Transporters and Serotonin Receptors [6]

| Target | Binding Affinity (Ki, nM) |

| Serotonin Transporter (SERT) | 29 |

| Norepinephrine Transporter (NET) | 33 |

| Dopamine Transporter (DAT) | 531 |

| Serotonin Receptor 2A (5-HT2A) | 1,685 |

| Serotonin Receptor 2B (5-HT2B) | 330 |

| Serotonin Receptor 2C (5-HT2C) | 56 |

Ion Channel Modulation

Table 2: Inhibitory Concentration of Racemic Nefopam on L-type Calcium Channels [7]

| Activity | Concentration (µM) |

| 50% Neuroprotection (IC50) | 47 |

| Full Neuroprotection | 100 |

| 50% Inhibition of cGMP formation | 58 |

| Full Inhibition of cGMP formation | 100 |

In Vivo Analgesic Activity

The superior analgesic efficacy of this compound has been demonstrated in various preclinical models of pain.

Table 3: Analgesic Potency of Nefopam Enantiomers in Mice [3]

| Test | Route of Administration | Potency Ranking |

| Hot-Plate Test | Intraperitoneal, Intracerebroventricular, Intrathecal | This compound > (-)-Nefopam |

| Formalin Test | Intraperitoneal | This compound > (-)-Nefopam |

| Tail-Flick Test | Intraperitoneal | Weak effect, but (+)-enantiomer more potent |

Experimental Protocols

Chiral Resolution of Nefopam Enantiomers

A common method for resolving racemic nefopam is through diastereomeric salt formation using a chiral resolving agent, such as O,O'-dibenzoyl-L-tartaric acid.

Protocol: Resolution of Racemic Nefopam

-

Preparation of Free Base: Dissolve racemic nefopam hydrochloride in water and basify with a sodium hydroxide solution.

-

Extraction: Extract the resulting free base with an organic solvent (e.g., ethanol).

-

Salt Formation: To the solution of racemic nefopam free base in ethanol, add a solution of O,O'-dibenzoyl-L-tartaric acid in ethanol.

-

Crystallization: Allow the mixture to stir at room temperature to facilitate the crystallization of the diastereomeric salt. The this compound preferentially crystallizes with O,O'-dibenzoyl-L-tartaric acid.

-

Isolation: Collect the crystals by filtration, wash with cold ethanol, and dry under reduced pressure.

-

Liberation of Enantiomer: Treat the isolated diastereomeric salt with a base to liberate the enantiomerically enriched this compound free base.

Chiral Separation by Capillary Electrophoresis

Capillary electrophoresis (CE) is a high-efficiency technique for the analytical separation of enantiomers.

Protocol: Enantioseparation of Nefopam by CE [8]

-

Instrumentation: A capillary electrophoresis system equipped with a diode array detector.

-

Capillary: Fused-silica capillary.

-

Chiral Selector: A chiral selector is added to the background electrolyte (BGE). Sulfated-β-cyclodextrin is an effective chiral selector for nefopam.

-

Background Electrolyte (BGE): A buffer solution, for example, a mixture of Tris and borate at a controlled pH. For nefopam, a BGE containing 0.075% v/v of a supramolecular deep eutectic solvent of sulfated-β-cyclodextrin and citric acid can achieve baseline separation.[8]

-

Applied Voltage: A high voltage is applied across the capillary to drive the electrophoretic separation.

-

Detection: Detection is typically performed using UV absorbance at a specific wavelength.

In Vivo Analgesic Assays

The hot plate test is a model of thermal nociception used to evaluate the efficacy of centrally acting analgesics.[9]

Protocol: Hot Plate Test in Mice [10]

-

Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant level (e.g., 55 ± 0.5 °C).

-

Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.

-

Baseline Latency: Place each mouse individually on the hot plate and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

Drug Administration: Administer the test compound (e.g., this compound, (-)-nefopam, or vehicle) via the desired route (e.g., intraperitoneal).

-

Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60 minutes), place the mice back on the hot plate and measure the response latency.

-

Data Analysis: The analgesic effect is expressed as the increase in latency time compared to the baseline or vehicle-treated group.

The formalin test is a model of persistent pain that has two distinct phases: an early, acute phase and a late, inflammatory phase.[4]

Protocol: Formalin Test in Mice [4][10]

-

Acclimation: Individually house mice in observation chambers for at least 30 minutes to acclimate.

-

Drug Administration: Administer the test compound or vehicle prior to the formalin injection.

-

Formalin Injection: Inject a dilute solution of formalin (e.g., 20 µL of a 1-5% solution) subcutaneously into the plantar surface of one hind paw.

-

Observation: Immediately after injection, observe the mouse and record the amount of time it spends licking or biting the injected paw.

-

Phases of Nociception:

-

Phase 1 (Early Phase): Typically the first 0-5 minutes post-injection, representing direct nociceptor activation.

-

Phase 2 (Late Phase): Typically begins around 15-20 minutes post-injection and can last for 20-40 minutes, reflecting inflammatory processes and central sensitization.

-

-

Data Analysis: The total time spent licking/biting in each phase is quantified and compared between treatment groups.

Signaling Pathways and Mechanism of Action

The analgesic effect of this compound is mediated by its influence on descending monoaminergic pain pathways and its direct effects on neuronal excitability.

Descending Monoaminergic Pain Modulation

By inhibiting the reuptake of serotonin and norepinephrine in the brainstem and spinal cord, this compound enhances the activity of descending inhibitory pathways that suppress the transmission of nociceptive signals from the periphery to the brain.

Caption: Descending monoaminergic pain modulation pathway enhanced by this compound.

Neuronal Excitability Modulation

This compound's blockade of voltage-gated sodium and calcium channels directly reduces the excitability of neurons involved in the pain pathway.

Caption: Mechanism of neuronal excitability reduction by this compound.

Conclusion

The stereochemistry of nefopam is a determining factor in its analgesic activity, with the (+)-enantiomer being the primary contributor to its therapeutic effects. This stereoselectivity is evident in its interactions with monoamine transporters and its efficacy in preclinical pain models. A thorough understanding of the distinct pharmacological profiles of the nefopam enantiomers is crucial for the rational design and development of novel, non-opioid analgesics. Further research to delineate the precise binding affinities and ion channel inhibitory concentrations of the individual enantiomers will provide a more complete picture of this unique analgesic and may pave the way for the development of enantiomerically pure formulations with an optimized therapeutic index.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Nefopam Hydrochloride? [synapse.patsnap.com]

- 3. maze.conductscience.com [maze.conductscience.com]

- 4. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoisomer differentiation for the analgesic drug nefopam hydrochloride using modeling studies of serotonin uptake area - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rediscovery of Nefopam for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nefopam inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity following activation of voltage sensitive calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enantiomeric separation of nefopam and cathinone derivatives using a supramolecular deep eutectic solvent as a chiral selector in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hot plate test - Wikipedia [en.wikipedia.org]

- 10. meliordiscovery.com [meliordiscovery.com]

The Discovery and Development of Nefopam: A Technical Guide

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

Nefopam, a centrally-acting, non-opioid analgesic, represents a unique therapeutic agent with a multifaceted mechanism of action. Developed in the 1960s, its journey from a potential muscle relaxant and antidepressant to a recognized analgesic has been marked by extensive pharmacological investigation. This technical guide provides a comprehensive overview of the discovery, development, and core pharmacology of Nefopam. It details the initial synthesis, preclinical and clinical evaluation, and elucidates its complex mechanism of action involving the inhibition of monoamine reuptake and modulation of ion channels and N-methyl-D-aspartate (NMDA) receptors. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering insights into the scientific foundation of Nefopam's therapeutic utility.

Discovery and Initial Development

Nefopam, a compound belonging to the benzoxazocine class, was first developed in the 1960s.[1] Initially known by the name fenazocine, it was structurally derived from orphenadrine and diphenhydramine.[1][2] The initial synthesis of Nefopam was carried out by the Rexall Drug and Chemical Company.[3] The seminal work on its synthesis is detailed in U.S. Patent 3,830,803.[3]

Early investigations into the pharmacological profile of fenazocine explored its potential as a muscle relaxant and an antidepressant.[1] However, subsequent studies revealed its potent analgesic properties, which then became the primary focus of its clinical development.[1]

Chemical Synthesis

The foundational synthesis of Nefopam, as described in U.S. Patent 3,830,803, involves a multi-step process starting from 2-(N-methylaminomethyl)benzhydrol.[3]

Experimental Protocol: Synthesis of 5-methyl-1-phenyl-1,3,4,6-tetrahydro-5H-benz[f]-2,5-oxazocin-4-one [3]

-

Starting Material: 2-(N-methylaminomethyl)benzhydrol.

-

Reaction: The starting material (5.0 g, 0.022 mole) is dissolved in a mixture of ether (50 ml) and pyridine (5 ml).

-

Acylation: The mixture is cooled in an ice bath, and chloroacetyl chloride (3.5 ml) is added dropwise with stirring.

-

Incubation: The reaction mixture is allowed to stand for 3 hours at room temperature.

-

Work-up: The mixture is then processed to isolate the intermediate product.

-

Cyclization: The intermediate is subsequently cyclized to form 5-methyl-1-phenyl-1,3,4,6-tetrahydro-5H-benz[f]-2,5-oxazocin-4-one.

-

Reduction: The resulting oxazocin-4-one (4.1 g, 0.016 mole) is added to lithium aluminum hydride (0.8 g, 0.021 mole) in tetrahydrofuran (75 ml).

-

Reflux: The mixture is refluxed for several hours.

-

Quenching and Isolation: After cooling, the reaction is quenched by the successive addition of water (0.8 ml), 15% sodium hydroxide solution (0.8 ml), and again water (2.4 ml). The final product, 5-methyl-1-phenyl-1,3,4,6-tetrahydro-5H-benz[f]-2,5-oxazocine (Nefopam), is then isolated.

Pharmacological Profile

Nefopam's analgesic effect is attributed to a complex interplay of mechanisms at the central nervous system level. Unlike traditional opioids or non-steroidal anti-inflammatory drugs (NSAIDs), Nefopam does not act on opioid receptors and lacks anti-inflammatory properties.[4] Its primary mechanisms of action include the inhibition of monoamine reuptake, modulation of voltage-gated ion channels, and interaction with the NMDA receptor system.[4][5][6]

Monoamine Reuptake Inhibition

Nefopam is a potent inhibitor of the reuptake of serotonin (5-HT), norepinephrine (NE), and to a lesser extent, dopamine (DA) in the synaptic cleft.[4] This action increases the concentration of these neurotransmitters, which are key components of the descending pain modulatory pathways.[7][8] The enhanced monoaminergic transmission is believed to contribute significantly to its analgesic effects.

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters [9]

-

Membrane Preparation: Cell membranes expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are prepared.

-

Radioligands: Specific radioligands for each transporter are used (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT).

-

Assay: Varying concentrations of Nefopam are incubated with the cell membranes and the respective radioligand.

-

Data Analysis: The concentration of Nefopam that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Table 1: Binding Affinities (Ki) of Nefopam for Monoamine Transporters

| Transporter | Ki (nM) |

| SERT | 29 |

| NET | 33 |

| DAT | 531 |

Data sourced from BenchChem.[9]

Table 2: In Vitro Affinity (IC50) of Nefopam for Serotonergic Receptors

| Receptor | IC50 (µM) |

| 5-HT₂C | 1.4 |

| 5-HT₂A | 5.1 |

| 5-HT₃ | 22.3 |

| 5-HT₁B | 41.7 |

| 5-HT₁A | 64.9 |

Data sourced from a study by Verleye et al.[10]

Caption: Nefopam inhibits monoamine reuptake at the presynaptic terminal.

Ion Channel Modulation

Nefopam has been shown to interact with voltage-gated sodium and calcium channels.[4][6] By blocking these channels, Nefopam can reduce neuronal excitability and decrease the propagation of pain signals.[4] This action contributes to its overall analgesic effect and may be particularly relevant in neuropathic pain states.

Experimental Protocol: Whole-Cell Patch Clamp for Sodium Channel Activity

A generalized protocol involves:

-

Cell Culture: Use of a cell line expressing the voltage-gated sodium channel of interest (e.g., Nav1.7).

-

Electrophysiology Setup: A patch-clamp rig with an amplifier, micromanipulator, and data acquisition system.

-

Recording: Whole-cell voltage-clamp recordings are performed to measure sodium currents in response to voltage steps.

-

Drug Application: Nefopam is applied to the cells at various concentrations.

-

Data Analysis: The effect of Nefopam on the amplitude and kinetics of the sodium currents is analyzed to determine its inhibitory properties.

Experimental Protocol: Calcium Imaging Assay

A generalized protocol includes:

-

Cell Culture and Plating: Cells expressing the target calcium channels are cultured and plated in microplates.

-

Dye Loading: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is loaded into the cells.

-

Fluorescence Measurement: A fluorescence microplate reader is used to measure baseline fluorescence.

-

Compound Addition: Nefopam is added to the wells.

-

Data Analysis: The change in fluorescence intensity, indicating a change in intracellular calcium concentration, is measured to assess the inhibitory effect of Nefopam on calcium influx.

Table 3: Effect of Nefopam on Voltage-Sensitive Calcium Channels

| Parameter | Value |

| Concentration for 50% neuroprotection | 47 µM |

| Concentration for full neuroprotection | 100 µM |

| Reduction in BayK8644-induced Ca²⁺ increase | 73% at 100 µM |

| Concentration for 50% cGMP formation inhibition | 58 µM |

Data from a study on NMDA-mediated excitotoxicity.[11]

NMDA Receptor Modulation

Nefopam also modulates the glutamatergic system, in part through its interaction with N-methyl-D-aspartate (NMDA) receptors.[5] While it does not directly bind to the primary agonist site, it is thought to indirectly antagonize NMDA receptor function, potentially by reducing glutamate release secondary to its effects on ion channels.[6][12] This action may contribute to its effectiveness in preventing central sensitization and hyperalgesia.

Caption: Nefopam reduces neuronal excitability and pain signaling.

Preclinical and Clinical Efficacy

The analgesic efficacy of Nefopam has been demonstrated in a variety of preclinical pain models and confirmed in clinical trials for the management of moderate to severe pain.

Preclinical Studies

Acetic Acid-Induced Writhing Test: This model of visceral pain is commonly used to screen for analgesic activity.

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

-

Animals: Male ICR mice are typically used.

-

Drug Administration: Nefopam is administered intraperitoneally at various doses.

-

Induction of Writhing: 30 minutes after drug administration, a 0.6% solution of acetic acid is injected intraperitoneally.

-

Observation: The number of writhes (abdominal constrictions) is counted for a set period (e.g., 10 minutes), starting 5 minutes after the acetic acid injection.

-

Data Analysis: The percentage of inhibition of writhing compared to a control group is calculated to determine the ED50 (the dose that produces 50% of the maximal effect).

Formalin Test: This model allows for the assessment of analgesic effects on both acute, neurogenic pain (Phase 1) and persistent, inflammatory pain (Phase 2).

Experimental Protocol: Formalin Test in Mice

-

Animals: Male ICR mice are used.

-

Drug Administration: Nefopam is administered subcutaneously at various doses.

-

Induction of Pain: A 2.5% formalin solution is injected into the plantar surface of the hind paw.

-

Observation: The time spent licking the injected paw is recorded in two phases: Phase 1 (0-5 minutes post-injection) and Phase 2 (15-30 minutes post-injection).

-

Data Analysis: The analgesic effect is quantified by the reduction in licking time in each phase compared to a control group.

Table 4: Preclinical Analgesic Efficacy of Nefopam

| Pain Model | Species | Route of Administration | ED₅₀ (mg/kg) |

| Acetic Acid-Induced Writhing | Mouse | Intraperitoneal | 1-30 (dose-dependent inhibition) |

| Formalin Test (Phase 1) | Mouse | Subcutaneous | 1-10 (dose-dependent inhibition) |

| Formalin Test (Phase 2) | Mouse | Subcutaneous | 1-10 (dose-dependent inhibition) |

| Norepinephrine Depletion Antagonism | Mouse | Not specified | 12 |

| Serotonin Depletion Antagonism | Mouse | Not specified | 11 |

Data compiled from various preclinical studies.[10][13][14]

Clinical Trials

Clinical studies have evaluated the efficacy of Nefopam in various pain settings, particularly for the management of postoperative pain. These trials have generally demonstrated that Nefopam is an effective analgesic for moderate to severe pain.[15][16]

A systematic review of randomized controlled trials found that nefopam significantly reduces opioid consumption in postoperative patients by an average of 38%.[16] However, some studies in specific pain populations, such as cancer pain, have not shown a statistically significant reduction in pain scores compared to placebo, although a trend towards reduced opioid consumption was observed.[13]

Table 5: Summary of a Clinical Trial of Nefopam for Cancer Pain

| Parameter | Nefopam Group (n=20) | Placebo Group (n=20) | p-value |

| Pain Reduction at 24h (% patients) | 80% | 75% | >0.05 |

| Median Morphine Consumption at 48h (mg) | 25.5 | 37 | 0.499 |

Data from a randomized controlled study by Srisangkhap and colleagues.[13]

Conclusion

The discovery and development of Nefopam have provided a valuable non-opioid analgesic option for the management of moderate to severe pain. Its unique and complex mechanism of action, involving the inhibition of monoamine reuptake and modulation of key ion channels and receptors involved in pain transmission, distinguishes it from other classes of analgesics. This technical guide has provided a comprehensive overview of the key milestones in its history, from its initial synthesis to its established pharmacological profile and clinical utility. The detailed experimental protocols and summary data presented herein offer a valuable resource for researchers and clinicians seeking a deeper understanding of this important therapeutic agent. Further research into the nuanced aspects of its mechanism of action may yet unlock its full therapeutic potential.

References

- 1. Nefopam - Wikipedia [en.wikipedia.org]

- 2. Effect of Nefopam on Dysesthesia, Postoperative Pain, and Satisfaction in Patients with Lumbar Spinal Stenosis Undergoing Spine Surgery: A Double-Blind, Randomized Study [mdpi.com]

- 3. US3830803A - 5-loweralkyl-1-phenyl-1,3,4,6-tetrahydro-5h-benz(f)-2,5-oxazocines and 4-ones - Google Patents [patents.google.com]

- 4. What is the mechanism of Nefopam Hydrochloride? [synapse.patsnap.com]

- 5. Rediscovery of Nefopam for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nefopam blocks voltage-sensitive sodium channels and modulates glutamatergic transmission in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Spinal Noradrenergic Modulation and the Role of the Alpha-2 Receptor in the Antinociceptive Effect of Intrathecal Nefopam in the Formalin Test - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nefopam, a Non-sedative Benzoxazocine Analgesic, Selectively Reduces the Shivering Threshold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Role of catecholamines and serotonin receptor subtypes in nefopam-induced antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nefopam inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity following activation of voltage sensitive calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Analgesic efficacy of nefopam for cancer pain: a randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of nefopam as a monoamine uptake inhibitor in vivo in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Single dose oral nefopam for acute postoperative pain in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Pharmacological Profile of (+)-Nefopam: A Technical Guide

Executive Summary

(+)-Nefopam, the dextrorotatory enantiomer of the benzoxazocine nefopam, is a potent, centrally acting, non-opioid analgesic. Its mechanism of action is multifaceted, primarily attributed to the inhibition of serotonin, norepinephrine, and dopamine reuptake, positioning it as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). Additionally, this compound modulates voltage-gated sodium and calcium channels, contributing to its antihyperalgesic and antinociceptive properties. This document provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinities, functional potencies, and detailed experimental methodologies for its characterization. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Nefopam has been utilized for the management of acute and chronic pain, distinguished by its non-opioid nature.[1] It is administered as a racemic mixture; however, preclinical studies have consistently demonstrated that the (+)-enantiomer is substantially more potent than its (-)-counterpart.[2] This guide focuses specifically on the pharmacological characteristics of the more active this compound enantiomer, providing a detailed technical resource for its scientific evaluation.

Mechanism of Action

The analgesic effects of this compound are primarily mediated through two key mechanisms:

-

Triple Monoamine Reuptake Inhibition: this compound non-selectively inhibits the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) by binding to their respective transporters (SERT, NET, and DAT).[1] This leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing descending inhibitory pain pathways.

-

Ion Channel Modulation: this compound blocks voltage-gated sodium channels (VGSCs) and modulates voltage-gated calcium channels (VGCCs).[1][3] This action reduces neuronal excitability and glutamate release, which are crucial processes in the transmission and sensitization of pain signals.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and functional inhibitory concentrations (IC50) of nefopam. While much of the publicly available data pertains to the racemic mixture, it is established that the (+)-enantiomer is the more pharmacologically active component.

Table 1: Monoamine Transporter Binding Affinities of Racemic Nefopam

| Target | Radioligand | Ki (nM) | Reference |

| Serotonin Transporter (SERT) | [3H]Citalopram | 29 | [4] |

| Norepinephrine Transporter (NET) | [3H]Nisoxetine | 33 | [4] |

| Dopamine Transporter (DAT) | [3H]WIN 35,428 | 531 | [4] |

Table 2: Ion Channel and Receptor Functional Inhibition by Racemic Nefopam

| Target/Assay | IC50 (µM) | Reference |

| Voltage-Sensitive Sodium Channels (VSSCs) | 27 | [5] |

| L-type Voltage-Sensitive Calcium Channel dependent Neuroprotection | 47 | [6] |

| Serotonin Receptor 5-HT2C | 1.4 | [7] |

| Serotonin Receptor 5-HT2A | 5.1 | [7] |

| Adrenergic Receptor α1 | 15.0 | [7] |

Detailed Experimental Protocols

Radioligand Binding Assays for Monoamine Transporters

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for SERT, NET, and DAT.

Materials:

-

Cell Membranes: HEK293 cells stably expressing human SERT, NET, or DAT.

-

Radioligands: [3H]Citalopram (for SERT), [3H]Nisoxetine (for NET), [3H]WIN 35,428 (for DAT).

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: Fluoxetine (for SERT), Desipramine (for NET), GBR 12909 (for DAT).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B).

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Thaw cell membranes on ice and homogenize in ice-cold assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Plate Setup: In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

Total Binding: Wells containing assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Wells containing assay buffer, radioligand, cell membranes, and a high concentration of the respective non-specific binding control.

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the plate contents through the pre-soaked glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound by non-linear regression of the competition curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[8]

Neurotransmitter Reuptake Assay

This protocol describes a functional assay to measure the inhibition of monoamine reuptake by this compound in synaptosomes or transfected cells.[9]

Materials:

-

Synaptosomes or Cells: Rat brain synaptosomes or HEK293 cells expressing hSERT, hNET, or hDAT.

-

Radiolabeled Neurotransmitters: [3H]Serotonin, [3H]Norepinephrine, or [3H]Dopamine.

-

Test Compound: this compound hydrochloride.

-

Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.

-

Scintillation Counter.

Procedure:

-

Preparation: Prepare synaptosomes or plate cells in a 96-well plate.

-

Pre-incubation: Wash with KRH buffer and pre-incubate with varying concentrations of this compound or vehicle for 15-30 minutes at 37°C.[1]

-

Initiate Uptake: Add a fixed concentration of the respective radiolabeled neurotransmitter.

-

Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C.[1]

-

Termination: Stop the reuptake by rapidly washing the cells with ice-cold KRH buffer.

-

Lysis and Quantification: Lyse the cells and measure the radioactivity of the cell lysate using a scintillation counter.

-

Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter reuptake.

In Vivo Analgesia Models

The hot plate test is used to assess the central analgesic activity of a compound.[2]

Procedure:

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Acclimation: Acclimate mice to the testing room for at least 30 minutes.

-

Baseline: Determine the baseline latency for each mouse to a nociceptive response (paw licking or jumping) by placing it on the hot plate. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally).

-

Testing: At various time points after drug administration, place the mice back on the hot plate and record the latency to the nociceptive response.

-

Data Analysis: Compare the response latencies between the treated and control groups.

The formalin test is used to model both acute and inflammatory pain.[5]

Procedure:

-

Acclimation: Place mice in an observation chamber for at least 15-30 minutes to acclimate.

-

Drug Administration: Administer this compound or vehicle.

-

Formalin Injection: At the time of expected peak effect of the drug, inject a dilute formalin solution (e.g., 2%) into the plantar surface of one hind paw.

-

Observation: Observe the animals and record the total time spent licking the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection, representing neurogenic pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).[5]

-

Data Analysis: Compare the paw licking duration between the treated and control groups for both phases.

Signaling Pathways

Monoamine Reuptake Inhibition

The blockade of SERT, NET, and DAT by this compound increases the concentration of serotonin, norepinephrine, and dopamine in the synapse. This enhanced monoaminergic neurotransmission activates downstream signaling cascades, including the cyclic AMP (cAMP) - Protein Kinase A (PKA) - cAMP response element-binding protein (CREB) pathway, which is implicated in the therapeutic effects of antidepressants and analgesics.[10]

Voltage-Gated Sodium Channel Modulation

By blocking VGSCs, this compound reduces the influx of sodium ions into neurons. This action stabilizes the neuronal membrane, making it less likely to depolarize and fire action potentials. The reduced neuronal excitability leads to a decrease in the release of excitatory neurotransmitters, such as glutamate, which are involved in pain signaling.

Conclusion

This compound is a pharmacologically complex molecule with a unique dual mechanism of action involving the inhibition of monoamine reuptake and the modulation of key ion channels involved in neuronal excitability. This profile distinguishes it from traditional opioid and NSAID analgesics. The data and protocols presented in this guide provide a foundational resource for further research and development of this compound as a therapeutic agent for the management of pain. A thorough understanding of its pharmacological properties is essential for optimizing its clinical use and exploring its full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Nefopam enantiomers: preclinical pharmacology/toxicology and pharmacokinetic characteristics in healthy subjects after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dot | Graphviz [graphviz.org]

- 4. researchgate.net [researchgate.net]

- 5. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nefopam inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity following activation of voltage sensitive calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of catecholamines and serotonin receptor subtypes in nefopam-induced antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Differential inhibitory effects of drugs acting at the noradrenaline and 5-hydroxytryptamine transporters in rat and human neocortical synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signaling Pathways Underlying the Pathophysiology and Treatment of Depression: Novel Mechanisms for Rapid-Acting Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (+)-Nefopam Receptor Binding Affinity Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Nefopam is a centrally-acting, non-opioid analgesic with a multifaceted mechanism of action. Unlike traditional analgesics, its therapeutic effects are not mediated by opioid receptors. Instead, this compound's primary pharmacological activity stems from its ability to inhibit the reuptake of key monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—thereby increasing their synaptic concentrations. Additionally, it exhibits modulatory effects on voltage-gated sodium and calcium channels, which contributes to its analgesic profile by reducing neuronal hyperexcitability. This technical guide provides a comprehensive overview of the receptor binding affinity of this compound, presenting quantitative data in a structured format, detailing the experimental protocols for key binding assays, and visualizing the associated signaling pathways and experimental workflows.

Receptor Binding Affinity Profile of this compound

The analgesic and physiological effects of this compound are underpinned by its binding affinity to a range of molecular targets. The following tables summarize the quantitative data from various in vitro binding studies, providing a clear comparison of its potency at different transporters and ion channels.

Table 1: Monoamine Transporter Binding Affinity

| Target | Test System | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |

| Serotonin Transporter (SERT) | Human | [³H]Citalopram | 79 | - | [1] |

| Norepinephrine Transporter (NET) | Human | [³H]Nisoxetine | 5 | - | [1] |

| Dopamine Transporter (DAT) | Human | [³H]WIN 35,428 | >10,000 | 531 | [1][2] |

Table 2: Serotonin Receptor Subtype Binding Affinity

| Target | Test System | IC₅₀ (µM) | Reference(s) |

| 5-HT₂ₐ Receptor | Not Specified | 5.1 | [3] |

| 5-HT₂ₒ Receptor | Not Specified | 1.4 | [3] |

| 5-HT₃ Receptor | Not Specified | 22.3 | [3] |

| 5-HT₁ₐ Receptor | Not Specified | 64.9 | [3] |

| 5-HT₁ₒ Receptor | Not Specified | 41.7 | [3] |

Table 3: Adrenergic and Dopaminergic Receptor Binding Affinity

| Target | Test System | IC₅₀ (µM) | Reference(s) |

| α₁-Adrenergic Receptor | Not Specified | 15.0 | [3] |

| D₁ Dopamine Receptor | Not Specified | 100 | [3] |

Table 4: Ion Channel Interactions

| Target | Interaction | Test System | Method | Observations | Reference(s) |

| Voltage-Sensitive Sodium Channels (VSSCs) | Inhibition | Rat Brain Membranes | [³H]Batrachotoxin binding assay | Displaced radioligand in the micromolar range | [4] |

| L-type Voltage-Sensitive Calcium Channels (VSCCs) | Inhibition | Cultured Cerebellar Neurons | BayK8644-induced calcium influx | Reduced intracellular calcium concentration and protected against NMDA-mediated excitotoxicity | [5] |

Experimental Protocols for Receptor Binding Assays

The determination of this compound's binding affinity relies on standardized in vitro radioligand binding assays. Below are detailed methodologies for the key experiments cited.

Monoamine Transporter Binding Assays (SERT, NET, DAT)

Objective: To determine the binding affinity of this compound for the serotonin, norepinephrine, and dopamine transporters.

Principle: A competitive radioligand binding assay is employed, where the ability of unlabeled this compound to displace a specific high-affinity radioligand from the transporter is measured. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the inhibitory constant (Kᵢ).

Materials:

-

Membrane Preparations: Commercially available or in-house prepared cell membranes from cell lines stably expressing the human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT) (e.g., HEK293 or CHO cells).[1]

-

Radioligands:

-

Test Compound: this compound hydrochloride

-

Non-specific Binding Control:

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[6]

-

Wash Buffer: Cold Assay Buffer.[6]

-

Scintillation Cocktail

-

96-well microplates and glass fiber filter mats (e.g., Whatman GF/B or GF/C)

-

Cell harvester and Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Thaw frozen cell membrane aliquots on ice.

-

Dilute the membranes in the assay buffer to a final protein concentration of 20-40 µ g/well .[6]

-

-

Assay Setup:

-

In a 96-well microplate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations.

-

Total Binding: Add assay buffer.

-

Non-specific Binding: Add the respective non-specific binding control.

-

Competition: Add serial dilutions of this compound.

-

-

Reaction Incubation:

-

Filtration and Washing:

-

Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filter mats using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]

-

-

Quantification:

-

Dry the filter mats.

-

Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[6]

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

-

Voltage-Gated Sodium Channel (VSSC) Binding Assay

Objective: To assess the interaction of this compound with voltage-gated sodium channels.

Principle: This assay measures the ability of this compound to displace a radiolabeled ligand that binds to a specific site on the VSSC, such as [³H]batrachotoxin.

Materials:

-

Membrane Preparation: Rat brain membrane preparations.[4]

-

Radioligand: [³H]Batrachotoxin.[4]

-

Test Compound: this compound hydrochloride

-

Assay Buffer and other reagents as per established protocols for [³H]batrachotoxin binding.

Procedure:

-

Membrane Preparation: Prepare synaptosomal membranes from rat brain tissue.

-

Binding Reaction: Incubate the membrane preparation with [³H]batrachotoxin in the presence and absence of varying concentrations of this compound.

-

Filtration and Quantification: Separate bound and free radioligand by rapid filtration and measure the radioactivity of the filter-bound fraction.

-

Data Analysis: Determine the concentration of this compound required to inhibit the specific binding of [³H]batrachotoxin.

L-type Voltage-Gated Calcium Channel (VSCC) Functional Assay

Objective: To evaluate the inhibitory effect of this compound on L-type VSCC function.

Principle: This is a functional assay that measures the ability of this compound to inhibit the influx of calcium through L-type VSCCs, which is induced by a specific agonist like BayK8644. The resulting neuroprotective effect against NMDA-mediated excitotoxicity is then quantified.[5]

Materials:

-

Cell Culture: Primary cultures of cerebellar neurons.[5]

-

L-type VSCC Agonist: BayK8644.[5]

-

Excitotoxic Agent: N-methyl-D-aspartate (NMDA).[5]

-

Test Compound: this compound hydrochloride

-

Calcium Imaging Dyes or Viability Assay Reagents (e.g., MTT assay)

Procedure:

-

Cell Culture: Culture primary cerebellar neurons until mature.

-

Pre-treatment: Pre-incubate the neuronal cultures with a range of concentrations of this compound.

-

Channel Activation and Excitotoxicity Induction: Stimulate the cells with BayK8644 to open L-type VSCCs, leading to glutamate release and subsequent NMDA receptor activation and excitotoxicity.[5]

-

Measurement:

-

Measure the intracellular calcium concentration using calcium-sensitive fluorescent dyes.

-

Assess neuronal viability using a standard method like the MTT assay to quantify the neuroprotective effect of this compound.[5]

-

-

Data Analysis: Determine the concentration of this compound that provides 50% protection against NMDA-mediated neurotoxicity (EC₅₀).[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by this compound and the general workflow of the experimental procedures described.

Conclusion

The binding affinity profile of this compound reveals a complex mechanism of action centered on the inhibition of monoamine reuptake and the modulation of key ion channels involved in neuronal excitability. Its potent inhibition of norepinephrine and serotonin transporters, coupled with its effects on sodium and calcium channels, provides a strong rationale for its efficacy as a non-opioid analgesic. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the pharmacology of this compound and similar compounds. Further studies to elucidate the precise downstream signaling cascades and the interplay between its various mechanisms of action will continue to enhance our understanding of this unique analgesic agent and may open new avenues for the development of novel pain therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. Nefopam inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity following activation of voltage sensitive calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Analgesic Mechanisms of (+)-Nefopam: A Technical Guide to its Molecular Targets in Pain Pathways

For Immediate Release

IVY, USA – December 16, 2025 – This technical whitepaper provides an in-depth analysis of the molecular mechanisms underlying the analgesic properties of (+)-Nefopam, a non-opioid, centrally acting analgesic. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of Nefopam's interactions with key targets in pain signaling pathways, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.

Nefopam, a benzoxazocine derivative, offers a unique analgesic profile, distinct from opioids and non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its efficacy in managing acute and chronic pain stems from a multimodal mechanism of action, primarily involving the inhibition of monoamine reuptake and the modulation of voltage-gated ion channels.[2][3] This document synthesizes current research to elucidate these complex interactions.

Core Molecular Targets and Quantitative Affinities

The analgesic effect of this compound is attributed to its interaction with several key molecular targets. The primary mechanisms are the inhibition of monoamine transporters and the blockade of voltage-gated sodium and calcium channels.[3][4]

Monoamine Transporter Inhibition

This compound acts as a triple reuptake inhibitor, increasing the synaptic concentrations of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[3][5] This enhancement of monoaminergic neurotransmission is believed to activate descending inhibitory pain pathways, a mechanism shared with some antidepressant medications used for pain management.[2][6] The binding affinities for these transporters are summarized in Table 1.

| Target | Binding Affinity (Kᵢ, nM) | Reference |

| Serotonin Transporter (SERT) | 29 | [5][7] |

| Norepinephrine Transporter (NET) | 33 | [5][7] |

| Dopamine Transporter (DAT) | 531 | [5][7] |

| Serotonin Receptor 2C (5-HT₂C) | 56 | [5] |

| Serotonin Receptor 2B (5-HT₂B) | 330 | [5] |

| Serotonin Receptor 2A (5-HT₂A) | 1,685 | [5] |

A lower Kᵢ value indicates a higher binding affinity.

In addition to direct transporter inhibition, this compound also demonstrates affinity for several serotonin receptor subtypes, which may contribute to its overall pharmacological profile.[8]

| Target | Inhibition Concentration (IC₅₀, µM) | Reference |

| Serotonin Receptor 2C (5-HT₂C) | 1.4 | [8] |

| Serotonin Receptor 2A (5-HT₂A) | 5.1 | [8] |

| Adrenergic Alpha-1 Receptor (α₁) | 15.0 | [8] |

| Serotonin Receptor 3 (5-HT₃) | 22.3 | [8] |

| Serotonin Receptor 1B (5-HT₁B) | 41.7 | [8] |

| Serotonin Receptor 1A (5-HT₁A) | 64.9 | [8] |

| Dopaminergic D1 Receptor | 100 | [8] |

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

Voltage-Gated Ion Channel Modulation

A critical component of Nefopam's mechanism is its ability to modulate voltage-gated sodium and calcium channels, thereby reducing neuronal excitability and the propagation of pain signals.[3][9]

Voltage-Gated Sodium Channels (VGSCs): Nefopam blocks VGSCs, which leads to a reduction in glutamate release at the presynaptic level and a decrease in neuronal excitability postsynaptically.[4][9] This action is similar to that of some anticonvulsant drugs also used in the management of neuropathic pain.[5]

Voltage-Gated Calcium Channels (VGCCs): Nefopam inhibits calcium influx through L-type voltage-sensitive calcium channels.[10] This action is concentration-dependent and contributes to its neuroprotective effects by preventing N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity.[10] The inhibition of calcium influx also leads to a reduction in the formation of cyclic guanosine monophosphate (cGMP), a second messenger involved in pain signaling.[6][10]

| Effect | Nefopam Concentration (µM) | Result | Reference |

| Neuroprotection (NMDA-mediated) | 47 | 50% protection | [10] |

| Neuroprotection (NMDA-mediated) | 100 | Full protection | [10] |

| cGMP Formation Inhibition | 58 | 50% inhibition | [10] |

| cGMP Formation Inhibition | 100 | Full inhibition | [10] |

This dual action on monoamine reuptake and ion channels provides a synergistic approach to pain management, targeting both the descending inhibitory and ascending excitatory pain pathways.

Signaling Pathways and Mechanisms of Action

The analgesic effects of this compound are a result of its influence on multiple signaling pathways. The following diagrams illustrate the key mechanisms.

Detailed Experimental Protocols

The characterization of this compound's molecular targets relies on a variety of established in vitro and in vivo assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Kᵢ) of a compound for a specific transporter.

Procedure:

-

Membrane Preparation: Cell membranes from cell lines stably expressing human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are prepared by homogenization and centrifugation.[3]

-

Assay Incubation: In a 96-well plate, membrane preparations are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of this compound.[8] Wells for total binding (radioligand only) and non-specific binding (radioligand plus an excess of a known inhibitor) are included.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of specific radioligand binding (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis

This technique measures the flow of ions through channels in the cell membrane, allowing for the characterization of channel blockade by a compound.

Procedure:

-

Cell Preparation: Neurons or cells expressing the voltage-gated ion channel of interest (e.g., Naᵥ1.7, Caᵥ1.2) are cultured on coverslips.

-

Pipette Preparation: A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular ionic composition.

-

Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal.

-

Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch, allowing for electrical access to the entire cell.

-

Voltage Clamp: The membrane potential is held at a specific voltage by the amplifier. Voltage steps are applied to activate the ion channels.

-